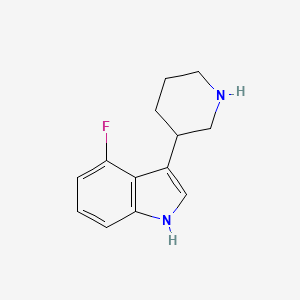

4-Fluoro-3-(piperidin-3-YL)-1H-indole

Description

Properties

IUPAC Name |

4-fluoro-3-piperidin-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-11-4-1-5-12-13(11)10(8-16-12)9-3-2-6-15-7-9/h1,4-5,8-9,15-16H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXOETPMOXUWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=C2C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for 4-Fluoro-3-(piperidin-3-YL)-1H-indole

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection breaks the C-C bond between the indole (B1671886) C3 position and the piperidine (B6355638) C3 position. This leads to a 4-fluoroindole (B1304775) synthon, which could be an electrophile (e.g., 4-fluoro-3-halo-indole) or a nucleophile, and a piperidine synthon, which would be the corresponding nucleophile or electrophile.

A further disconnection of the piperidine ring from the indole scaffold points towards two main synthetic pathways:

Indole formation as the final key step: This approach involves coupling a pre-functionalized piperidine derivative with a suitable fluorinated aromatic precursor. For instance, a Fischer indole synthesis could be employed, starting from 3-fluorophenylhydrazine and a protected 3-formyl or 3-acylpiperidine derivative.

Piperidine introduction onto a pre-formed indole ring: This strategy focuses on the C3-functionalization of a 4-fluoroindole core. This could be achieved through various methods, including Friedel-Crafts type reactions or transition-metal-catalyzed cross-coupling reactions.

The 4-fluoroindole core itself can be retrosynthetically disconnected using classical indole synthesis logic, leading back to simpler fluorinated benzene (B151609) derivatives, such as 3-fluoroaniline (B1664137) or 2-fluoro-6-nitrotoluene.

Core Synthetic Strategies for the Fluoro-Indole Scaffold

The construction of the 4-fluoro-indole scaffold, a key component of the target molecule, can be achieved through several established and adapted synthetic methodologies.

Adaptations of Classical Indole Synthesis (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis is a robust and widely used method for constructing indole rings. byjus.comthermofisher.com Its adaptation for the synthesis of 4-fluoroindoles is a viable strategy. The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization and aromatization. wikipedia.org

For the synthesis of a 4-fluoroindole precursor, 3-fluorophenylhydrazine would be the key starting material. The choice of the carbonyl component would depend on the desired substitution at the 2 and 3 positions of the indole ring.

Illustrative Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Fluorophenylhydrazine | Aldehyde/Ketone | Brønsted or Lewis Acid | 4-Fluoro-substituted indole |

The reaction conditions typically involve heating in the presence of acids like sulfuric acid, polyphosphoric acid, or Lewis acids such as zinc chloride. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic nature of the substituents on both the hydrazine (B178648) and the carbonyl compound. thermofisher.com

Vicarious Nucleophilic Substitution (VNS) Approaches

Vicarious Nucleophilic Substitution (VNS) offers an alternative pathway for the synthesis of substituted indoles, particularly from nitroaromatic precursors. wikipedia.orgchemeurope.com This method involves the reaction of a nucleophile, typically a carbanion with a leaving group at the alpha position, with an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, a VNS approach could be envisioned starting from a derivative of 1-fluoro-2-nitrobenzene. The piperidinyl moiety could be introduced via a carbanion equivalent that attacks the nitroaromatic ring, followed by a reductive cyclization of the nitro group to form the indole pyrrole (B145914) ring.

Key features of VNS reactions include:

Reaction with carbanions: These are typically generated from active methylene (B1212753) compounds in the presence of a strong base. organic-chemistry.org

Substitution of hydrogen: Unlike classical nucleophilic aromatic substitution (SNAr), VNS replaces a hydrogen atom on the aromatic ring. wikipedia.org

Ortho/para selectivity: The substitution generally occurs at positions ortho or para to the electron-withdrawing group. organic-chemistry.org

Nucleophilic Substitution Strategies for Fluorinated Indoles

Nucleophilic substitution reactions are fundamental in organic synthesis and can be applied to the preparation of fluorinated indoles. ucla.edu These strategies can involve either the introduction of the fluorine atom onto a pre-existing indole nucleus or the construction of the indole ring from a fluorinated precursor via nucleophilic substitution.

Given the poor nucleophilicity of the fluoride (B91410) ion, direct fluorination of an indole ring via nucleophilic substitution is challenging. ucla.edu A more common approach is to use a building block strategy where the fluorine atom is already incorporated into one of the starting materials. For instance, a nucleophilic aromatic substitution (SNAr) reaction on a highly electron-deficient fluorinated benzene derivative could be a key step in building the indole precursor. In some cases, for electron-deficient systems, SNAr of a fluorine atom can be faster than VNS of a hydrogen atom. organic-chemistry.org

Stereoselective Synthesis of Enantiomeric Forms of this compound

The piperidin-3-yl substituent introduces a stereocenter into the molecule, necessitating stereoselective synthetic methods to obtain enantiomerically pure forms.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed. sigmaaldrich.com

A study on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, including the 5-fluoro analog, demonstrates the utility of a chiral auxiliary-based approach. nih.gov This methodology can be conceptually applied to the synthesis of the 4-fluoro isomer. The general strategy involves the N-alkylation of a racemic this compound derivative with a chiral reagent. nih.gov This results in the formation of diastereomers that can be separated by chromatography. Subsequent removal of the chiral auxiliary via hydrogenolysis yields the pure enantiomers. nih.gov

Example of a Chiral Auxiliary used in a similar synthesis:

| Chiral Auxiliary | Purpose |

| (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Used for the resolution of racemic 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov |

The process can be summarized in the following steps:

N-Alkylation: The racemic piperidine nitrogen is alkylated with a chiral auxiliary, forming a mixture of diastereomers.

Diastereomer Separation: The diastereomers are separated using techniques such as column chromatography.

Auxiliary Cleavage: The chiral auxiliary is removed, typically by hydrogenolysis, to afford the enantiomerically pure target compound. nih.gov

This approach provides a reliable method for accessing both enantiomers of this compound in high optical purity.

Asymmetric Catalysis in Piperidine Ring Formation

The stereochemistry of the piperidine moiety is critical for the biological activity of many pharmaceutical compounds. Asymmetric catalysis offers an efficient route to enantiomerically enriched piperidines, avoiding classical resolution techniques. Several catalytic strategies are pertinent to the formation of a 3-substituted piperidine ring as seen in the target molecule.

One prominent approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes arylboronic acids and a pyridine (B92270) precursor to construct 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine (B1245486) furnishes the desired chiral piperidine. nih.govacs.org Another powerful strategy is the asymmetric hydrogenation of pyridine derivatives. dicp.ac.cnacs.org Iridium-catalyzed enantioselective hydrogenation of N-iminopyridinium ylides has been shown to produce substituted piperidines with good enantiomeric excesses. acs.org This reaction's efficacy is enhanced through ligand modification to optimize the electronic properties of the catalyst. acs.org Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, using a chiral primary amine, can induce chirality on the resulting piperidine ring with excellent diastereo- and enantioselectivities. dicp.ac.cn

Table 1: Asymmetric Catalytic Methods for 3-Substituted Piperidine Synthesis

| Catalytic System | Substrates | Product Type | Key Features |

|---|---|---|---|

| Rhodium / Chiral Ligand | Pyridine, Arylboronic Acids | 3-Aryl-tetrahydropyridine | Asymmetric reductive Heck reaction; High yield and enantioselectivity. nih.govacs.org |

| Iridium / BINAP | N-Iminopyridinium Ylides | Substituted Piperidines | Enantioselective hydrogenation; Ligand modification enhances reactivity. acs.org |

| Rhodium / Chiral Amine | Pyridinium Salts | Chiral Piperidines | Reductive transamination; Excellent diastereo- and enantioselectivity. dicp.ac.cn |

Advanced Fluorination Techniques

Incorporating a fluorine atom onto the indole ring requires regioselective and efficient methods. Advanced fluorination techniques provide the necessary tools to achieve this transformation with high control.

Electrophilic fluorination is a primary method for introducing fluorine into electron-rich aromatic systems like indole. Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) are widely employed for this purpose. acs.orgnih.govrsc.orgorganic-chemistry.orgnih.gov The reaction of indoles with Selectfluor, for instance, can lead to regioselective difluorination at the C3 position, often followed by hydroxylation to yield 3,3-difluoroindolin-2-ols. acs.org Similarly, treating 3-substituted indoles with Selectfluor in an acetonitrile (B52724)/water mixture can efficiently produce 3-substituted 3-fluorooxindoles. organic-chemistry.org NFSI has also been used for the metal-free fluorination of various heteroaromatics. nih.gov

Table 2: Electrophilic Fluorination of Indole Derivatives

| Fluorinating Agent | Substrate | Product | Reaction Conditions |

|---|---|---|---|

| Selectfluor | Substituted Indoles | 3,3-Difluoroindolin-2-ols | Mild conditions. acs.org |

| Selectfluor | 3-Substituted Indoles | 3-Substituted 3-fluorooxindoles | Acetonitrile/water. organic-chemistry.org |

| NFSI | 2H-Indazoles (related heterocycle) | Fluorinated Indazoles | Metal-free, water, ambient air. nih.gov |

Achieving regioselectivity, particularly at positions other than the electronically favored C3, often requires directing group strategies. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective modification of indoles. Palladium catalysis, in particular, has been successfully applied to the direct fluorination of aromatic C-H bonds. nih.gov A notable application is the palladium-catalyzed dual C-H functionalization at the C2 and C3 positions of N-(2-pyrimidyl)indoles using fluorinated imidoyl chlorides. acs.orgnih.govacs.org This process allows for the one-step synthesis of complex fluorinated isocryptolepine analogues. acs.orgnih.govacs.org Furthermore, palladium-catalyzed site-selective fluorination of unactivated C(sp3)-H bonds has been achieved using a bidentate ligand to direct the reaction, with Selectfluor as the fluorine source, highlighting the potential for fluorination at various positions through C-H activation. iu.edu

Introducing fluorine onto a pre-existing piperidine ring or constructing the ring with a fluorine substituent requires specific synthetic tactics. Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes represents an efficient and highly regioselective method to produce 3-fluoropiperidines. thieme-connect.com This reaction tolerates various substituents and proceeds in high yield. thieme-connect.com

Another robust method is the hydrogenation of readily available fluoropyridines. acs.org Using heterogeneous catalysts like palladium on carbon, fluoropyridines can be selectively reduced to the corresponding fluorinated piperidines in good yields and with high diastereoselectivity. acs.org This approach is scalable and tolerates various functional groups. acs.org For enantioselective synthesis, biocatalytic desymmetrization combined with photochemical decarboxylative fluorination offers a modern route to enantiopure fluoropiperidine derivatives. acs.org

Table 3: Methods for the Synthesis of Fluorinated Piperidines

| Method | Catalyst/Reagent | Precursor | Key Features |

|---|---|---|---|

| Intramolecular Aminofluorination | Palladium(II) Acetate / AgF | Unactivated Alkenes | High regioselectivity for 3-fluoropiperidines. thieme-connect.com |

| Heterogeneous Hydrogenation | Pd(OH)₂ on Carbon / HCl | Fluoropyridines | Robust, scalable, high diastereoselectivity. acs.org |

| Biocatalytic Desymmetrization & Photochemistry | Enzyme / Photoredox Catalyst | Meso-piperidines | Access to enantiopure (3S,5S)-5-fluoropiperidine-3-carboxylic acid. acs.org |

Piperidine Ring Construction and Functionalization Methods

The formation of the piperidine ring itself is a fundamental step in the synthesis of the target compound. Intramolecular cyclization strategies are particularly powerful for this purpose.

Intramolecular cyclization involves forming a ring from a single molecule containing all the necessary atoms. The intramolecular aza-Michael reaction is a straightforward and widely used method for constructing N-heterocycles. rsc.orgnih.govrsc.org This reaction can be catalyzed by organocatalysts to produce enantiomerically enriched piperidines. nih.gov

Transition-metal catalysis also enables various intramolecular cyclization pathways. nih.govmdpi.com For example, copper-catalyzed intramolecular C-H amination of N-fluoride amides can produce piperidines, a transformation that is noteworthy as many systems favor the formation of five-membered rings (pyrrolidines). acs.org Reductive amination of dicarbonyl compounds, such as glutaraldehyde (B144438) derivatives, with a primary amine is another classic and efficient method. nih.gov This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced and cyclizes to form the piperidine ring. nih.gov This approach, known as double reductive amination, is a cornerstone in the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyls. chim.it

Table 4: Intramolecular Cyclization Methods for Piperidine Synthesis

| Cyclization Pathway | Catalyst/Reagents | Precursor Type | Product |

|---|---|---|---|

| Aza-Michael Addition | Organocatalyst (e.g., 9-amino-9-deoxy-epi-hydroquinine) | N-tethered Alkenes | Enantiomerically enriched substituted piperidines. nih.gov |

| C-H Amination | Copper Complexes | N-fluoride amides | Substituted piperidines. acs.org |

| Reductive Amination | Sodium Cyanoborohydride | Glutaraldehyde and primary amines | Piperidine derivatives. nih.gov |

Derivatization Strategies for the Piperidine Nitrogen (N-Alkylation)

The secondary amine of the piperidine moiety in this compound is a key site for derivatization, allowing for the introduction of various substituents to modulate the compound's properties. N-alkylation is a common strategy to achieve this functionalization.

Standard N-alkylation conditions can be effectively applied to introduce alkyl groups onto the piperidine nitrogen. These reactions typically involve the use of an alkyl halide (such as an alkyl bromide or iodide) as the alkylating agent in the presence of a suitable base and an appropriate solvent. researchgate.net For the closely related 5-fluoro-3-(piperidin-3-yl)-1H-indole, successful N-alkylation has been demonstrated using potassium carbonate (K₂CO₃) as the base in acetonitrile (CH₃CN) as the solvent, with the reaction mixture being heated to 45°C. nih.gov This methodology is expected to be directly applicable to the 4-fluoro analogue.

The choice of base is crucial to deprotonate the piperidine nitrogen, rendering it nucleophilic for the subsequent attack on the alkyl halide. While potassium carbonate is a common choice, other bases such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) can also be employed. researchgate.net The reaction progress can be monitored by standard chromatographic techniques to determine the optimal reaction time.

Table 1: General Conditions for N-Alkylation of 3-(Piperidin-3-yl)-1H-indole Derivatives

| Parameter | Condition |

| Substrate | This compound |

| Alkylating Agent | Alkyl bromide or Alkyl iodide |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |

| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) |

| Temperature | Room temperature to 45°C |

| Atmosphere | Inert (e.g., Nitrogen) |

It is important to control the stoichiometry of the alkylating agent to avoid potential side reactions, such as the formation of quaternary ammonium (B1175870) salts from over-alkylation. researchgate.net The use of a syringe pump for the slow addition of the alkyl halide can help in controlling the reaction and maximizing the yield of the desired N-alkylated product. researchgate.net

Chemical Reactions Analysis of the Compound and its Derivatives

The chemical reactivity of this compound is dictated by the distinct properties of its constituent indole and piperidine moieties.

Oxidation Reactions of Indole and Piperidine Moieties

The indole ring, being electron-rich, is susceptible to oxidation. However, the presence of a fluorine atom at the 4-position can influence its reactivity. While specific oxidation studies on this compound are not extensively documented, general principles of indole chemistry suggest that oxidation can lead to various products depending on the oxidant and reaction conditions. For instance, the use of strong oxidizing agents can lead to the cleavage of the indole ring. Milder oxidation might afford oxindole (B195798) derivatives. The presence of the fluorine atom may require harsher conditions compared to unsubstituted indoles.

The piperidine ring, being a saturated heterocycle, is generally more resistant to oxidation than the indole nucleus. However, under specific conditions, oxidation of the piperidine nitrogen to an N-oxide can occur.

Reduction Reactions and Their Products

Reduction of the this compound scaffold can target either the indole or the piperidine ring, although the latter is already saturated. Catalytic hydrogenation is a common method for the reduction of the indole ring system. nih.gov Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can lead to the saturation of the pyrrole part of the indole ring, yielding the corresponding indoline (B122111) derivative. The conditions for this reduction, such as pressure and temperature, would need to be optimized to achieve selective reduction without affecting other functional groups.

Substitution Reactions and Functional Group Interconversions

The indole ring is highly reactive towards electrophilic substitution, which typically occurs at the C3 position. However, in this compound, the C3 position is already substituted. Electrophilic attack is therefore directed to other positions on the indole ring, with the C2 and C5 positions being likely candidates. The fluorine atom at C4 will influence the regioselectivity of such reactions through its electronic effects.

Functional group interconversions can also be performed on derivatives of the parent compound. For example, if an ester group were introduced via N-alkylation of the piperidine, it could be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.

Methodological Considerations for Synthesis

Reaction Conditions and Yield Optimization

The synthesis of this compound likely proceeds through a multi-step sequence, with the construction of the indole core being a critical step. The Fischer indole synthesis is a widely used method for this purpose and involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. numberanalytics.comrsc.orgorganic-chemistry.org

For the synthesis of this compound, a plausible route would involve the Fischer indole synthesis between 3-fluorophenylhydrazine and a suitable piperidine-containing ketone. The optimization of this reaction is crucial for achieving a high yield and purity of the final product.

Key parameters for optimization include:

Catalyst Selection: The choice of acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed. numberanalytics.comrsc.orgorganic-chemistry.org The optimal catalyst and its loading need to be determined experimentally.

Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. numberanalytics.com Common solvents include alcohols, toluene, and acetic acid.

Temperature and Reaction Time: The Fischer indole synthesis often requires elevated temperatures to drive the reaction to completion. organic-chemistry.org Careful control of the temperature and reaction time is necessary to maximize the yield while minimizing the formation of byproducts.

Table 2: Parameters for Optimization of Fischer Indole Synthesis

| Parameter | Variables to Consider | Rationale |

| Catalyst | Brønsted vs. Lewis acids, Catalyst loading | To facilitate the key cyclization and rearrangement steps efficiently. numberanalytics.comrsc.orgorganic-chemistry.org |

| Solvent | Polar vs. Non-polar, Protic vs. Aprotic | To ensure solubility of reactants and facilitate the desired reaction pathway. numberanalytics.com |

| Temperature | Varies (often elevated) | To provide sufficient energy for the reaction to proceed at a reasonable rate. organic-chemistry.org |

| Reactant Stoichiometry | Molar ratio of hydrazine to ketone | To ensure complete conversion of the limiting reagent and minimize side reactions. |

By systematically varying these parameters, the reaction conditions can be optimized to achieve the highest possible yield and purity of this compound.

Purification Techniques (e.g., Chromatographic Methods)

The purification of indole derivatives, including fluorinated piperidinyl indoles, is a critical step to remove impurities, unreacted starting materials, and byproducts. The most common and effective method for the purification of these compounds is column chromatography, particularly using silica (B1680970) gel.

For instance, in the synthesis of related compounds like 4-(piperidin-3-yl)-1H-indole, the crude product is often subjected to silica gel chromatography. A typical elution system for such compounds involves a mixture of a non-polar solvent like chloroform (B151607) and a polar solvent such as methanol, often with the addition of a small amount of a basic modifier like triethylamine (B128534) to prevent the protonation of the piperidine nitrogen and reduce tailing on the silica gel. A common solvent system is a 7:2:1 mixture of chloroform, methanol, and triethylamine. prepchem.com

Similarly, for the purification of 5-Fluoro-3-(piperidin-4-yl)-1H-indole, silica gel chromatography is employed, yielding the final product with high purity. The choice of eluent is crucial and is typically determined by thin-layer chromatography (TLC) analysis to achieve optimal separation. High-performance liquid chromatography (HPLC) can be used for analytical purity assessment and for preparative purification to achieve very high purity levels.

Table 1: Chromatographic Purification Methods for Related Indole Compounds

| Compound | Chromatographic Method | Eluent/Mobile Phase | Reference |

|---|---|---|---|

| 4-(piperidin-3-yl)-1H-indole | Silica Gel Chromatography | Chloroform-methanol-triethylamine (7:2:1) | prepchem.com |

| 5-Fluoro-3-(piperidin-4-yl)-1H-indole | Silica Gel Chromatography | Not specified | |

| General Indole Derivatives | Flash Chromatography on Silica Gel | Dichloromethane-hexane |

Spectroscopic Validation of Synthesized Compounds

Once purified, the structural identity and integrity of the synthesized this compound must be confirmed using various spectroscopic techniques. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. For a closely related compound, (R)-5-fluoro-3-(piperidin-3-yl)-1H-indole, detailed NMR studies have been conducted. nih.gov The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine substituent. The protons on the piperidine ring would also exhibit distinct chemical shifts and coupling constants, providing information about their stereochemical environment. The ¹³C NMR spectrum would complement this by showing signals for all the unique carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For the isomeric compound 5-Fluoro-3-(piperidin-4-yl)-1H-indole, the calculated mass for the protonated molecule [M+H]⁺ is 233.1194, with the found mass being 233.1191, confirming the molecular formula C₁₃H₁₅FN₂. Similar accuracy would be expected for this compound.

Table 2: Representative Spectroscopic Data for a Closely Related Compound: 5-Fluoro-3-(piperidin-4-yl)-1H-indole

| Technique | Key Findings | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 3.82–3.75 (m, 1H, piperidinyl), 2.94–2.87 (m, 2H, CH₂) | |

| HRMS (ESI) | m/z calculated for C₁₃H₁₅FN₂ [M+H]⁺: 233.1194; found: 233.1191 |

Scalability and Industrial Production Considerations

The transition of a synthetic route from a laboratory scale to an industrial scale for a compound like this compound presents several challenges and considerations. Key areas of focus include the adaptation of synthetic methods to continuous flow processes and a thorough analysis of the efficiency of different synthetic routes.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and intermediates, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. mdpi.com For the synthesis of indole derivatives, several key reactions can be adapted to a continuous flow setup.

The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to continuous flow conditions. This approach can significantly reduce reaction times and improve yields compared to batch methods. researchgate.net For a molecule like this compound, a continuous flow process could involve the in-line formation of the hydrazone from 4-fluorophenylhydrazine and a suitable piperidone derivative, followed by its cyclization in a heated flow reactor. Other indole syntheses, such as the Reissert and Hemetsberger–Knittel methods, have also been successfully performed in continuous flow systems, demonstrating the versatility of this technology for indole production. mdpi.com

Comparative Analysis of Synthetic Route Efficiencies for Large-Scale Production

Several synthetic strategies exist for the construction of the indole nucleus, each with its own advantages and disadvantages for large-scale production. nih.gov A comparative analysis is crucial for selecting the most economically viable and sustainable route.

Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis and has been applied to the production of various pharmaceutical compounds. rsc.org While it is a robust method, it often requires harsh acidic conditions and high temperatures, which can be problematic for sensitive functional groups and for industrial-scale safety.

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline (B41778). While it provides a direct route to certain indole derivatives, the need for an excess of aniline and the potential for side reactions can limit its industrial applicability.

Modern Palladium-Catalyzed Syntheses: More recent methods often rely on palladium-catalyzed cross-coupling and cyclization reactions. These methods can offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org For example, the palladium-catalyzed cycloisomerization of o-allylanilines is a scalable and practical route to functionalized indoles. organic-chemistry.org While these methods can be highly efficient, the cost of the palladium catalyst and the need for its removal from the final product are important considerations for large-scale production.

A sustainable multicomponent indole synthesis has also been developed, which stands out for its mild reaction conditions and the use of less toxic building blocks, making it an attractive option for industrial applications. rsc.org

Table 3: Comparison of Major Indole Synthesis Routes for Industrial Production

| Synthetic Route | Advantages for Large-Scale Production | Disadvantages for Large-Scale Production |

|---|---|---|

| Fischer Indole Synthesis | Well-established, readily available starting materials. rsc.org | Harsh acidic conditions, high temperatures, potential for side products. |

| Bischler-Möhlau Indole Synthesis | Direct route to certain indoles. | Requires excess of one reactant, potential for side reactions. |

| Palladium-Catalyzed Syntheses | Mild reaction conditions, high functional group tolerance. organic-chemistry.org | Cost of catalyst, need for catalyst removal. |

| Multicomponent Syntheses | Mild conditions, use of less toxic reagents, high atom economy. rsc.org | May require more complex starting materials. |

Structure Activity Relationship Sar Studies

General Principles of SAR for Indole-Piperidine Scaffolds in Medicinal Chemistry

The indole-piperidine scaffold is a recurring motif in pharmacologically active compounds, valued for its structural versatility and ability to engage in various interactions with biological targets. researchgate.netnih.gov The indole (B1671886) ring, an aromatic heterocycle, can participate in hydrophobic, π-stacking, and hydrogen bonding interactions. nih.gov The piperidine (B6355638) ring, a saturated heterocycle, provides a three-dimensional structure that can be modified to optimize spatial orientation and fit within a receptor's binding pocket. nih.govthieme-connect.com

Structure-activity relationship (SAR) studies of indole-piperidine derivatives have shown that modifications to either moiety can significantly impact biological activity. For instance, the substitution pattern on the indole ring can modulate receptor affinity and selectivity. Similarly, altering substituents on the piperidine nitrogen or the ring itself can influence potency, physicochemical properties, and pharmacokinetic profiles. nih.govdndi.org The combination of these two scaffolds creates a molecule with a rich pharmacophoric profile, making it a valuable starting point for drug discovery across various therapeutic areas. researchgate.net

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. nih.govrsc.org

Positional Effects of Fluorine on the Indole Ring (e.g., 4-Fluoro vs. 5-Fluoro)

The position of the fluorine substituent on the indole ring is critical and can lead to significant differences in biological activity. The electronic properties of the indole ring are altered depending on the location of the electron-withdrawing fluorine atom, which in turn affects how the molecule interacts with its biological target. nih.gov

For example, studies comparing fluoroindole isomers have demonstrated marked differences in their effects. Research on the antimycobacterial activity of fluoroindoles showed that 5-fluoroindole (B109304) (5-FI) was significantly more potent than its 4-fluoro, 6-fluoro, and 7-fluoro counterparts. The 4-fluoroindole (B1304775) (4-FI) analog was approximately four times less active than 5-FI. acs.org Furthermore, in some contexts, 4-FI has been found to be genotoxic, whereas 5-FI was not, highlighting how positional changes can drastically alter the safety profile of a compound. acs.org Another study noted that the fluorescence intensity of 4-fluoroindole is reduced by about 100 times compared to 5-fluoroindole, indicating substantial differences in their electronic and energetic properties. researchgate.net These findings underscore the importance of precise fluorine placement in drug design.

| Compound | Position of Fluorine | Minimum Inhibitory Concentration (MIC) in μM | Relative Activity Compared to 5-FI |

|---|---|---|---|

| 5-Fluoroindole (5-FI) | 5 | 4.7 | 1 (Reference) |

| 4-Fluoroindole (4-FI) | 4 | 18.5 | ~4x less active |

| 6-Fluoroindole (6-FI) | 6 | 74.0 | >15x less active |

| 7-Fluoroindole (7-FI) | 7 | 148.0 | >31x less active |

Fluorine's Impact on Molecular Interactions and Binding Affinity

Strategic fluorination can enhance a ligand's binding affinity for its target protein. tandfonline.com This improvement can stem from several mechanisms. The high electronegativity of fluorine alters the local electronic environment of the molecule, which can lead to more favorable electrostatic or dipole-dipole interactions with the protein. nih.gov Fluorine can also participate in non-classical hydrogen bonds (C-F···H-N or C-F···H-O) and multipolar interactions with carbonyl groups in the protein backbone (C–F···C=O). nih.gov

Moreover, substituting hydrogen with fluorine can increase the hydrophobicity of an aromatic ring, which may strengthen hydrophobic interactions within the binding pocket. nih.gov This increased lipophilicity can also aid in the penetration of the molecule into hydrophobic regions of the target protein. nih.gov The cumulative effect of these enhanced interactions often results in a more potent compound.

Role of Fluorine in Metabolic Stability and Pharmacokinetic Profile (Preclinical Context)

A significant advantage of incorporating fluorine is the enhancement of metabolic stability. Many drug molecules are metabolized by cytochrome P450 enzymes, often through the oxidation of a C-H bond. nih.gov The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it much less susceptible to enzymatic cleavage. mdpi.com By placing a fluorine atom at a metabolically vulnerable position (a practice known as "metabolic blocking"), the rate of degradation can be significantly reduced, leading to a longer biological half-life and improved bioavailability. nih.govnih.gov

Fluorination can also modulate a molecule's physicochemical properties, such as its acidity (pKa). The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, as found in the piperidine ring. tandfonline.comnih.gov This reduction in basicity can have a profound, positive effect on oral absorption, as a less basic compound is more likely to be in a neutral, membrane-permeable state in the gastrointestinal tract. nih.govacs.org

| Property | Effect of Fluorine Substitution | Underlying Mechanism |

|---|---|---|

| Binding Affinity | Often Increased | Enhanced electrostatic, hydrophobic, and multipolar interactions. tandfonline.comnih.gov |

| Metabolic Stability | Typically Increased | Strong C-F bond resists enzymatic oxidation ("metabolic blocking"). nih.gov |

| Oral Absorption | Can be Improved | Lowers pKa of basic amines, increasing the proportion of neutral, membrane-permeable species. nih.govacs.org |

Stereochemical Investigations and Their Implications for SAR

Impact of Piperidine Chirality on Target Recognition and Potency

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can be a critical determinant of its pharmacological activity. Introducing a chiral center into the piperidine ring of a scaffold like 4-Fluoro-3-(piperidin-3-YL)-1H-indole can lead to enantiomers that exhibit different potencies, selectivities, and even different modes of action. thieme-connect.comthieme-connect.com

The spatial arrangement of substituents on a chiral piperidine ring dictates how the molecule can orient itself within the three-dimensional space of a binding site. One enantiomer may achieve a more optimal fit, forming key interactions with the target that are inaccessible to the other. acs.org This precise fit can lead to significant differences in binding affinity and, consequently, potency. Studies have repeatedly shown that introducing chirality to a piperidine scaffold can enhance biological activity and selectivity over related targets. thieme-connect.comresearchgate.net Therefore, the stereoselective synthesis and evaluation of individual enantiomers are essential steps in optimizing the therapeutic potential of chiral piperidine-containing compounds. nih.gov

Conformational Preferences of the Piperidine Ring and Indole Linkage

The three-dimensional structure of this compound, particularly the orientation of the piperidine ring relative to the indole core, is a key determinant of its interaction with biological targets. The piperidine ring, a six-membered heterocycle, typically adopts a low-energy chair conformation to minimize steric strain. acs.orgias.ac.in However, the specific substituents and their positions can influence the conformational equilibrium between chair, boat, and twist-boat forms. ias.ac.in

In related substituted piperidines, the chair conformer is generally preferred. nih.gov The orientation of the substituent at the 3-position of the piperidine ring (the indole group in this case) can be either axial or equatorial. Computational and experimental studies on similar fluorinated piperidines have shown that fluorine substitution can significantly influence this preference. researchgate.netresearchgate.net The presence of a fluorine atom can lead to a preference for an axial conformation due to electrostatic and hyperconjugative interactions, a phenomenon that can rigidly lock the conformation of the molecule. researchgate.netresearchgate.net This conformational rigidity can be advantageous for binding to a specific receptor pocket.

Significance of the Piperidine Ring Substitution Pattern and Linker Length

The pattern of substitution on the piperidine ring is a critical factor in the SAR of this class of compounds. Modifications at the piperidine nitrogen, for instance, can dramatically alter activity. nih.gov In studies of related N-piperidinyl indoles, the introduction of various functional groups at the 3-position of the indole, linked via methyl, ethyl, or propyl chains, showed that only basic groups like amines improved binding affinity for certain receptors. nih.gov

The point of attachment to the piperidine ring is also crucial. For instance, the biological activity of piperidine-containing compounds is highly dependent on the location of substituents on the heterocyclic ring. researchgate.net A para-substitution on a piperidine ring has been shown to be preferable to a meta-substitution in some contexts, with the addition of a hydroxyl group enhancing inhibitory effects. nih.gov

Furthermore, the length of the linker between the core structures and any appended functional groups can be optimized for maximal activity. For some targets, an optimal linker length of 2-5 carbons has been identified. nih.gov In the case of this compound, the direct linkage between the two rings represents the shortest possible "linker," and extending this with alkyl chains would create a new series of analogs with potentially different biological profiles.

Comparative SAR Analysis with Related Indole and Piperidine Analogs

The introduction of a fluorine atom at the 4-position of the indole ring is a significant structural modification. Fluorine, being highly electronegative and having a small van der Waals radius, can alter the electronic properties (pKa), lipophilicity, and metabolic stability of the molecule without significantly increasing its size. mdpi.com This can lead to enhanced binding affinity and improved pharmacokinetic properties.

Comparing this compound with its non-fluorinated counterpart, 3-(piperidin-3-yl)-1H-indole, highlights the bioisosteric role of fluorine. The electron-withdrawing nature of the fluorine atom can modulate the electron density of the indole ring system, potentially influencing hydrogen bonding capabilities and pi-stacking interactions with a target receptor. nih.gov In many therapeutic classes, fluorination is a well-established strategy to enhance potency and selectivity. mdpi.comresearchgate.net For example, in a series of N-benzoyl-2-methylindole derivatives, an ortho-fluoro substituent resulted in significantly better binding affinity compared to meta- or para-fluoro analogs. mdpi.com

| Compound | Key Structural Feature | Impact on Activity (Illustrative) |

| This compound | Fluorine at Indole C4 | Alters electronic properties, potentially enhances binding affinity and metabolic stability. |

| 3-(piperidin-3-YL)-1H-indole | Non-fluorinated parent | Serves as a baseline for evaluating the effect of the fluorine substituent. |

Replacing the piperidine ring with a piperazine (B1678402) ring introduces a second nitrogen atom into the six-membered ring, fundamentally changing the compound's properties. Piperazine is more basic and has different hydrogen bonding capabilities compared to piperidine.

Structure-activity relationship studies directly comparing piperidine and piperazine analogs have shown that this change can have a profound impact on receptor affinity and selectivity. nih.gov For instance, in one series of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, replacing a piperazine ring with a piperidine significantly increased affinity for the sigma-1 receptor (from a Ki of 1531 nM to 3.64 nM) while having a lesser effect on H3 receptor affinity. nih.gov This highlights that the piperidine moiety can be a key structural element for interacting with specific receptors, likely due to its distinct shape, basicity, and lipophilicity compared to piperazine. nih.govresearchgate.net

| Analog Type | Core Heterocycle | Key Differences and SAR Implications |

| Piperidinyl Analog | Piperidine | Single basic nitrogen; specific conformational preferences; often contributes to higher affinity for certain targets like the σ1 receptor. nih.gov |

| Piperazinyl Analog | Piperazine | Two basic nitrogens; different pKa and hydrogen bonding patterns; can lead to altered selectivity and affinity profiles. nih.gov |

The SAR can be further explored by introducing other substituents onto either the indole or piperidine rings.

On the Indole Ring: Besides the 4-fluoro position, substitutions at other positions (e.g., C2, C5, C6) can modulate activity. Studies on related 2-substituted N-piperidinyl indoles showed they possessed higher binding affinities and were full agonists at the NOP receptor, whereas the 3-substituted analogs were partial agonists. nih.gov This demonstrates that the substitution position on the indole core can affect not just binding affinity but also the intrinsic activity of the compound.

On the Piperidine Ring: The piperidine ring itself offers multiple points for modification. Adding small functional groups can lead to higher activity. nih.gov For example, in one study, a 4-methyl-substituted piperidine ring resulted in a highly potent derivative. nih.gov The stereochemistry of these substituents is also critical; chiral derivatives of (R)- and (S)-3-(piperidin-3-yl)-1H-indole show different biological activities, underscoring the importance of the three-dimensional arrangement of atoms for receptor interaction. nih.govresearchgate.net

These findings collectively underscore that the biological profile of this compound is finely tuned by a combination of conformational, electronic, and steric factors arising from the specific arrangement of its indole and piperidine moieties.

Molecular Target Identification and Mechanistic Characterization

Investigation of Molecular Interactions and Binding Modes

There is currently no publicly available information regarding the molecular interactions and binding modes of 4-Fluoro-3-(piperidin-3-YL)-1H-indole.

Receptor Binding Studies and Selectivity Profiling

No receptor binding assays or selectivity profiles have been published for this compound. Consequently, its affinity and selectivity for any specific receptors are unknown.

Enzyme Modulation and Inhibition Kinetics

Data on the ability of this compound to modulate enzyme activity, including any potential inhibitory effects and their kinetics, are not available in the scientific literature.

Transporter Interaction Studies

There are no studies available that have investigated the interaction of this compound with any cellular transporters.

Elucidation of Cellular and Subcellular Mechanisms

The cellular and subcellular mechanisms of action for this compound have not been elucidated in any published research.

Influence on Signal Transduction Pathways

The effect of this compound on intracellular signal transduction pathways is currently unknown.

Effects on Gene Expression and Metabolic Processes

No studies have been conducted to determine the influence of this compound on gene expression or metabolic processes.

Identification of Specific Biological Targets for this compound

The biological targets of a compound are crucial in understanding its pharmacological profile. For this compound, while direct comprehensive screening data is not publicly available, analysis of structurally similar molecules provides significant insights into its likely biological interactions. The core structure, combining a fluorinated indole (B1671886) ring with a piperidine (B6355638) moiety, is a common scaffold in medicinal chemistry, known to interact with a variety of protein targets.

The indole and piperidine combination is a classic pharmacophore for serotonin (B10506) (5-HT) receptor ligands. nih.govnih.gov Fluorination is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these ligands. acs.orgnih.gov

Research into closely related 2-phenyl-3-piperidylindoles has highlighted the importance of this structural motif for high-affinity binding to human serotonin receptors, particularly the 5-HT2A subtype. nih.gov In one study, the development of very high-affinity and selective h5-HT(2A) receptor antagonists was described. nih.gov Adding a fluorine atom to the piperidine ring of a 2-phenyl-3-piperidylindole led to a potent antagonist with nanomolar affinity for h5-HT(2A) receptors. nih.gov For example, the analog 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole demonstrated an exceptionally high affinity for the h5-HT(2A) receptor. nih.gov

Binding Affinity of a Structurally Related Compound at the h5-HT2A Receptor

| Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | h5-HT2A | 0.06 nM |

Furthermore, studies on other fluorinated 3-(piperidin-1-yl)propyl)indoles have shown that this chemical scaffold can yield selective ligands for the human 5-HT1D receptor. acs.orgnih.gov The incorporation of fluorine was found to significantly reduce the pKa of these compounds, a property that can influence their pharmacokinetic profile. acs.orgnih.gov While these compounds differ from this compound in the piperidine linkage and substitution, they establish that the fluorinated indole-piperidine motif is a viable scaffold for targeting the 5-HT1D receptor. acs.orgnih.govnih.gov

No specific research findings were identified linking the this compound scaffold to the 5-HT1F receptor subtype in the reviewed literature.

While the indole and piperidine rings are found in various kinase inhibitors, no direct evidence from the reviewed literature links this compound to the inhibition of CK2 kinase. nih.govnih.govresearchgate.net The kinase CK2 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases. nih.govnih.gov

Indole-based structures have been successfully developed as inhibitors for other kinases, such as Glycogen Synthase Kinase-3 (GSK-3). nih.gov For instance, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide compounds were identified as potent ATP-competitive GSK-3β inhibitors. nih.gov Similarly, other complex piperidine-containing molecules have been investigated as Pan-Akt kinase inhibitors. preprints.org However, the specific substitution pattern of this compound does not correspond directly to these reported kinase inhibitor scaffolds, and its activity against CK2 or other kinases remains undetermined from the available data.

Acetylcholinesterase (AChE) The indole-piperidine framework is a known scaffold for inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.govnih.gov For example, novel radiolabeled AChE inhibitors based on a 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-one structure have been synthesized for in vivo mapping of the enzyme. nih.govdocumentsdelivered.com Additionally, various 4-piperidinone derivatives containing an α,β-unsaturated carbonyl moiety have demonstrated inhibitory activity against both AChE and butyrylcholinesterase (BuChE). acgpubs.org Given these precedents, AChE could be considered a putative target for this compound, although experimental validation is required.

Monoamine Oxidase-A (MAO-A) Monoamine oxidases are enzymes involved in the metabolism of monoamine neurotransmitters. mdpi.compreprints.org Indole-based compounds have been investigated as inhibitors of both MAO-A and MAO-B. nih.gov However, studies on related indole derivatives often show a strong preference for inhibiting the MAO-B isoform over MAO-A. mdpi.compreprints.org For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was a highly potent MAO-B inhibitor with significant selectivity over MAO-A. mdpi.com Other indole series have shown potent serotonin transporter (SERT) affinity with virtually no effect on MAO-A activity. nih.gov This suggests that while the indole scaffold can interact with monoamine oxidases, significant MAO-A inhibition by this compound is less likely than potential MAO-B interaction.

MAO Inhibition Profile of a Related Indole-Containing Compound

| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 150 µM | 0.036 µM | Highly selective for MAO-B |

Equilibrative Nucleoside Transporters (ENTs) ENTs are membrane proteins that facilitate the transport of nucleosides across cell membranes and are targets for various therapeutics. nih.govtocris.com The investigation of novel ENT inhibitors has identified compounds containing a fluorophenylpiperazine moiety as active. nih.govresearchgate.net For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)−6-imino-N-(naphthalen-2-yl)−1,3,5-triazin-2-amine (FPMINT) was found to be an inhibitor of both ENT1 and ENT2. researchgate.net Although this compound contains a piperidine rather than a piperazine (B1678402) ring, the presence of a fluorinated aromatic ring linked to a nitrogen-containing heterocycle suggests that interaction with ENTs is a speculative possibility that would require experimental confirmation. nih.gov

Mechanistic Studies of Chemical Reactions in Biological Systems (e.g., Metabolic Transformation Pathways)

Understanding the metabolic fate of a compound is essential for its development. While direct metabolic studies on this compound were not found, research on a very closely related analog provides a strong indication of its likely metabolic transformation pathway.

Metabolic studies were conducted on 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, a compound that shares the core indole and substituted piperidine structure. nih.gov These in vitro and in vivo studies in rats identified that a major metabolic route was oxidation at the 6-position of the indole ring. nih.gov This type of aromatic hydroxylation is a common Phase I metabolic reaction catalyzed by cytochrome P450 enzymes.

Given that the indole 6-position of this compound is unsubstituted, it is highly probable that this compound would undergo a similar metabolic transformation. The primary metabolic pathway is therefore predicted to be the enzymatic hydroxylation of the indole ring, most likely at the C6 position, to form 6-hydroxy-4-fluoro-3-(piperidin-3-YL)-1H-indole. This metabolite could then potentially undergo further Phase II conjugation reactions, such as glucuronidation or sulfation, before excretion.

Preclinical Pharmacological Characterization in Vitro and Ex Vivo Models

Assessment of In Vitro Efficacy and Potency

No specific data was found regarding the in vitro efficacy and potency of 4-Fluoro-3-(piperidin-3-YL)-1H-indole.

Enzyme Inhibitory Concentration Determinations

There is no available information detailing the enzyme inhibitory concentrations (e.g., IC₅₀ values) for this compound against any specific enzymes.

Functional Cell-Based Assays (e.g., Reporter Gene Assays, Uridine Uptake)

Specific results from functional cell-based assays for this compound have not been reported in the reviewed scientific literature.

Selectivity Profiling Against Relevant Biological Targets

A selectivity profile for this compound against a panel of biological targets is not available in the public domain. Such studies are crucial for understanding the compound's specificity and potential for off-target effects.

Preclinical Metabolic Stability and Biotransformation Studies

Detailed studies on the metabolic stability and biotransformation of this compound are not publicly documented.

Identification of Oxidation Sites and Metabolic Pathways

While metabolic studies on related indole (B1671886) derivatives have identified potential sites of oxidation, specific metabolic pathways and oxidation sites for this compound have not been described in the available literature.

Comparative Metabolic Stability with Analogous Compounds

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability and half-life. In vitro and ex vivo models, primarily utilizing liver microsomes and hepatocytes, are instrumental in the early assessment of a compound's susceptibility to metabolism. While specific metabolic stability data for this compound is not extensively detailed in publicly available research, valuable insights can be gleaned from studies on structurally analogous compounds. These studies focus on how modifications to the indole core, the piperidine (B6355638) ring, and the strategic placement of fluorine atoms can modulate metabolic fate.

The primary route of metabolism for many indole and piperidine-containing compounds involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2D6, and CYP1A2 often playing significant roles. nih.govresearchgate.net The metabolic landscape can be complex, with potential sites of oxidation on the indole ring, the piperidine ring, and any alkyl linkers.

Influence of Fluorination

Strategic fluorination is a common medicinal chemistry strategy to enhance metabolic stability. The introduction of a fluorine atom can block potential sites of metabolism by forming a strong carbon-fluorine bond that is resistant to cleavage. For instance, in a related compound, 5-Fluoro-3-(piperidin-4-yl)-1H-indole, fluorination at the 5-position of the indole ring is reported to enhance metabolic stability by increasing resistance to cytochrome P450 oxidation.

However, the effect of fluorination is highly context-dependent. A study on N-alkyl-piperidine-2-carboxamides found that their fluorinated derivatives were somewhat more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov Research on other fluorinated compounds, such as [¹⁸F]3-fluoro-4-aminopyridine, has shown that CYP enzymes, specifically CYP2E1, can readily metabolize the molecule, indicating that a fluorine substituent does not guarantee metabolic stability. nih.gov

A study investigating 3-(3-(piperidin-1-yl)propyl)indoles demonstrated that incorporating fluorine could significantly reduce the basicity (pKa) of the compounds. acs.orgnih.gov This reduction in basicity was shown to have a beneficial influence on oral absorption, a key pharmacokinetic parameter often linked to first-pass metabolism. acs.orgnih.gov

Comparative Stability of Piperidine vs. Other Alicyclic Amines

The nature of the heterocyclic ring system also plays a crucial role in metabolic stability. In a series of dopamine (B1211576) transporter (DAT) inhibitors, piperidine analogues demonstrated improved metabolic stability in rat liver microsomes when compared to their piperazine (B1678402) counterparts. nih.gov This highlights that even subtle changes in the heterocyclic scaffold can lead to significant differences in metabolic clearance.

The table below presents hypothetical comparative data based on findings for analogous compound series, illustrating how structural modifications can influence metabolic stability in liver microsomes.

| Compound Class | Key Structural Feature | Representative Analog | Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Indole-Piperidines | Non-fluorinated Indole | 3-(Piperidin-3-yl)-1H-indole | Moderate | Moderate |

| Fluorinated Indole | 5-Fluoro-3-(piperidin-4-yl)-1H-indole | > Moderate | < Moderate | |

| Alicyclic Amine Analogs | Piperidine Ring | Analog A (Piperidine) | 60 | 11.5 |

| Piperazine Ring | Analog B (Piperazine) | 35 | 19.8 |

Note: The data in this table is illustrative and derived from general findings in the literature for analogous compound classes, not specific experimental results for the listed compounds.

Metabolism of the Piperidine Moiety

The piperidine ring itself is a substrate for various metabolic transformations. The primary metabolic pathways for piperidine-containing drugs often involve N-dealkylation, hydroxylation of the ring, and subsequent oxidation to form lactams. acs.org Studies on the metabolism of thioridazine, a piperidine-type neuroleptic, identified CYP1A2 and CYP3A4 as the main enzymes responsible for N-demethylation, while CYP2D6 was key for sulfoxidation. nih.govclinpgx.org This underscores the multi-enzyme system involved in the metabolism of such scaffolds.

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations of 4-Fluoro-3-(piperidin-3-YL)-1H-indole and its Analogs

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules. These methods allow for a detailed examination of molecular geometry, orbital energies, and charge distributions.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring, conformational analysis is crucial. The piperidine ring can adopt different conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable.

The orientation of the fluorine atom on the piperidine ring is a key factor. Studies on analogous fluorinated piperidines have shown that fluorine can exhibit a preference for either an axial or equatorial position. This preference is governed by a complex interplay of steric effects, electrostatic interactions, and hyperconjugation. researchgate.net For instance, in some fluorinated piperidine derivatives, an axial orientation is favored due to stabilizing hyperconjugative interactions between the C-F bond and anti-periplanar C-H or C-C bonds. researchgate.net The specific conformational preference for this compound would be determined by the balance of these forces, influenced by the bulky indole (B1671886) substituent.

| Factor | Description | Favored Conformation (Example) |

|---|---|---|

| Steric Hindrance | Repulsive interactions between bulky groups. | Equatorial, to minimize 1,3-diaxial interactions. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Axial, if stabilizing charge-dipole interactions are present. researchgate.net |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. | Axial, due to stabilizing σ(C-H) -> σ*(C-F) interactions. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comwuxiapptec.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap indicates that the molecule is more reactive and less stable. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / 2η | Reciprocal of hardness, indicates higher reactivity. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Measures the electrophilic power of a molecule. nanobioletters.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nanobioletters.comnih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the indole ring and the fluorine atom, indicating these are the primary sites for electrophilic interactions. The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. nanobioletters.com This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule in terms of localized bonds and lone pairs. nih.gov This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

In the context of this compound, NBO analysis could reveal key stabilizing interactions. For instance, it could quantify the hyperconjugative interactions involving the fluorine atom, such as the delocalization of electron density from C-H or C-C sigma bonds into the antibonding C-F sigma orbital (σ -> σ*). These interactions are known to influence the conformational preferences of fluorinated rings. researchgate.net Additionally, NBO analysis can shed light on the delocalization of the nitrogen lone pair electrons within the indole ring system, which is fundamental to its aromaticity and reactivity. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For this compound, molecular docking studies would be employed to predict its binding mode within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their binding energy. nih.gov

The results of a docking simulation can reveal key intermolecular interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: The N-H group of the indole ring and the piperidine nitrogen can act as hydrogen bond donors, while the fluorine atom and the indole nitrogen can act as acceptors.

Hydrophobic interactions: The aromatic indole ring can engage in π-π stacking or hydrophobic interactions with nonpolar amino acid residues in the binding site.

By identifying the specific amino acid residues involved in these interactions, researchers can gain a deeper understanding of the molecular basis of the ligand's activity and make informed decisions for further structural modifications to improve binding affinity and selectivity. nih.govalliedacademies.org

Calculation of Binding Affinities and Scoring Functions

The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug design, indicating the strength of the interaction between a ligand and its target protein. Computational methods, particularly molecular docking, are routinely used to predict the binding pose of a ligand in the active site of a receptor and to estimate its binding affinity.

This process involves a scoring function, which is an algorithm that calculates a score representing the predicted binding energy. These functions evaluate various factors, including electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. Software like AutoDock is commonly used for these calculations.

For instance, a study on novel tri-substituted fluoro indole derivatives targeting the human topoisomerase-II enzyme utilized AutoDock 4.1 to evaluate binding energies. researchgate.net The results from such studies can rank potential drug candidates based on their predicted affinity for a target. While specific data for this compound is unavailable, the table below illustrates typical binding energy data obtained for analogous fluoro-indole derivatives against a protein target, as seen in related research. researchgate.net

| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Fluoro-indole Derivative A | Human Topoisomerase-II | -10.3 |

| Fluoro-indole Derivative B | Human Topoisomerase-II | -9.5 |

| Fluoro-indole Derivative C | Human Topoisomerase-II | -8.7 |

| Fluoro-indole Derivative D | Human Topoisomerase-II | -7.3 |

This interactive table presents hypothetical data based on findings for related fluoro-indole derivatives to illustrate typical results from binding affinity calculations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that correlate with activity, QSAR models can predict the potency of novel compounds and guide the design of more effective molecules.

Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D representation of a molecule. These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and electronic properties (e.g., partial charges). Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation.

A study on novel 1H-3-indolyl derivatives as antioxidants employed 2D-QSAR to guide the synthesis of promising compounds. nih.gov The model developed in such a study can be represented by an equation linking biological activity (e.g., pIC50) to various molecular descriptors. The quality of a 2D-QSAR model is assessed using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²_ext). A robust model will have high values for these parameters, indicating good internal stability and predictive power.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D conformation of molecules and their interaction fields. These techniques require the alignment of the dataset of molecules, typically based on a common substructure or a pharmacophore model.

Comparative Molecular Field Analysis (CoMFA) calculates the steric and electrostatic interaction fields of the aligned molecules within a 3D grid. The resulting field values are then correlated with biological activity using partial least squares (PLS) analysis. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the SAR.

Several 3D-QSAR studies have been conducted on indole and piperidine derivatives. nih.govmdpi.com For example, a CoMFA and CoMSIA study on a series of indole derivatives as serotonin (B10506) transporter ligands yielded statistically significant models. nih.gov The statistical validation parameters from such a study are crucial for assessing the model's reliability, as shown in the representative table below.

| Parameter | CoMFA Model | CoMSIA Model |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.625 | 0.523 |

| r²_ncv (Non-cross-validated correlation coefficient) | 0.967 | 0.959 |

| Number of PLS Components | 5 | 4 |

| Standard Error of Estimate (SEE) | 0.152 | 0.170 |

This interactive table shows representative statistical results from a 3D-QSAR study on indole derivatives, illustrating the validation of CoMFA and CoMSIA models. nih.gov

The contour maps generated from these models guide chemists in identifying key pharmacophoric features, such as areas where bulky groups are favored (steric maps) or where electronegative substituents would be beneficial (electrostatic maps).

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes, flexibility, and stability of the ligand-protein complex.

This technique is invaluable for:

Assessing Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the binding pose predicted by docking is stable. A stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period. nih.gov

Analyzing Key Interactions: MD simulations can reveal the persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor, highlighting the most critical residues for binding.

Understanding Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic model of the binding event.

Studies on indole and piperazine (B1678402) derivatives have utilized MD simulations to confirm the stability of docked poses and to understand the molecular interactions in greater detail. sci-hub.runih.gov For example, a 100-nanosecond MD simulation of a thiazolo[3,2-a]pyridine derivative (containing a piperidine ring) complexed with a target protein showed that the complex stabilized after 25 nanoseconds, confirming a stable binding mode. nih.gov Such analyses provide a higher level of confidence in the predicted binding mechanism and are crucial for the rational design of potent inhibitors.

Academic and Industrial Research Applications

Utility of 4-Fluoro-3-(piperidin-3-YL)-1H-indole as a Synthetic Intermediate

The this compound scaffold serves as a crucial synthetic intermediate in the creation of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block for developing extensive chemical libraries. Researchers have developed synthetic strategies to produce novel series of related compounds, such as 4-fluoropiperidines and 3-fluoro-4-aminopiperidines, by utilizing versatile synthetic pathways. acs.orgnih.gov The synthesis of specific enantiomers, such as the (R) and (S) forms of closely related 5-fluoro-3-(piperidin-3-yl)-1H-indole derivatives, highlights the utility of this scaffold in preparing stereochemically pure compounds, which is often essential for targeted pharmacological activity.

Contributions to Drug Discovery and Medicinal Chemistry Programs